5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride
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Overview
Description
5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It is a derivative of pyridine and piperazine, featuring a piperazine ring substituted with a methyl group and an amine group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing mutations.
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the compound’s bioavailability and overall pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. By modulating the activity of this enzyme, the compound could potentially influence cell cycle progression and DNA repair mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall pharmacological effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Medicine: Potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10;;/h6-8H,2-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNGFSHOTLJOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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